N-(Benzo[d]isothiazol-3-yl)acetamide
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Overview
Description
N-(Benzo[d]isothiazol-3-yl)acetamide is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d]isothiazol-3-yl)acetamide typically involves the reaction of benzo[d]isothiazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d]isothiazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzo[d]isothiazol-3-one-1-oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding amine derivative using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Benzo[d]isothiazol-3-one-1-oxides
Reduction: Corresponding amine derivatives
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
N-(Benzo[d]isothiazol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(Benzo[d]isothiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
N-(Benzo[d]isothiazol-3-yl)acetamide can be compared with other benzothiazole derivatives, such as:
- N-(Benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(Benzo[d]thiazol-2-yl)-2-morpholinoacetamide
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
CAS No. |
29109-77-1 |
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Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
N-(1,2-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C9H8N2OS/c1-6(12)10-9-7-4-2-3-5-8(7)13-11-9/h2-5H,1H3,(H,10,11,12) |
InChI Key |
AAXQROQCUYARLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NSC2=CC=CC=C21 |
Origin of Product |
United States |
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